

Application Note: Quantification of Cyclic Trimer in Polyethylene Terephthalate using LC-MS

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Compound of Interest

Compound Name: Ethylene Terephthalate Cyclic Trimer
Cat. No.: B146192

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Introduction

Polyethylene terephthalate (PET) is a widely used polymer in packaging materials, textiles, and other industrial applications. During the polymerization process of PET, cyclic oligomers are formed as byproducts, with the cyclic trimer being one of the most abundant.[1][2][3] These cyclic oligomers can migrate from the PET matrix into food, beverages, and other contact materials, raising concerns about potential health risks. Therefore, accurate quantification of the cyclic trimer in PET is crucial for quality control, safety assessment, and regulatory compliance.

This application note details a robust and sensitive method for the quantification of the cyclic trimer in polyethylene terephthalate using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is intended for researchers, scientists, and professionals in the fields of polymer analysis, food safety, and materials science.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Dichloromethane (DCM), Hexafluoroisopropanol (HFIP) - all LC-MS grade or higher.
- Reagents: Formic acid (FA), Ammonium formate.

- Standards: Certified reference standard of polyethylene terephthalate cyclic trimer.
- PET Samples: Virgin PET pellets, recycled PET flakes, and PET preforms.

Sample Preparation

Two primary methods for extracting the cyclic trimer from the PET matrix are presented: solvent extraction and total dissolution. The choice of method can impact the extraction efficiency.^{[2][4]}

2.2.1. Solvent Extraction

- Weigh 1.0 g of the PET sample (pellets, flakes, or ground preforms) into a glass vial.
- Add 10 mL of dichloromethane (DCM).
- Sonicate the mixture for 30 minutes at room temperature.
- Allow the PET to settle, and carefully decant the DCM extract into a clean vial.
- Evaporate the DCM extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of acetonitrile/water (50:50, v/v) for LC-MS analysis.

2.2.2. Total Dissolution

- Weigh 0.1 g of the PET sample into a glass vial.
- Add 2 mL of hexafluoroisopropanol (HFIP) to dissolve the polymer. Vortex until fully dissolved.
- Add 8 mL of methanol to precipitate the polymer.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant containing the extracted oligomers.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of acetonitrile/water (50:50, v/v) for LC-MS analysis.

Calibration Standards

- Prepare a stock solution of the cyclic trimer reference standard in acetonitrile at a concentration of 1000 µg/mL.
- Perform serial dilutions of the stock solution with acetonitrile/water (50:50, v/v) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

LC-MS/MS Method

An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source is recommended for high sensitivity and selectivity.^{[5][6][7]}

Table 1: LC-MS/MS Parameters

Parameter	Value
LC Column	C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm) ^{[6][7]}
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Injection Volume	5 µL
Column Temperature	40 °C
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	577.12 (for [M+H] ⁺ of the cyclic trimer)
Product Ions (m/z)	To be determined by MS/MS fragmentation analysis
Collision Energy	To be optimized for the specific instrument

Results and Discussion

Quantification of Cyclic Trimer in PET Samples

The developed LC-MS method was applied to quantify the cyclic trimer in various PET samples. The results are summarized in Table 2. The concentration of the cyclic trimer was found to be higher in samples prepared by total dissolution compared to solvent extraction, indicating a more exhaustive extraction with the former method.[4]

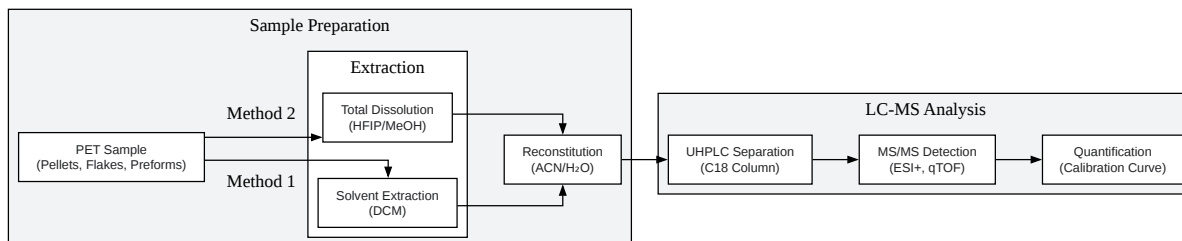
Table 2: Quantification of Cyclic Trimer in PET Samples

Sample ID	Sample Type	Preparation Method	Cyclic Trimer Concentration (µg/g)
PET-V-01	Virgin Pellets	Solvent Extraction	150.2
PET-V-01	Virgin Pellets	Total Dissolution	289.5
PET-R-01	Recycled Flakes	Solvent Extraction	215.8
PET-R-01	Recycled Flakes	Total Dissolution	450.1
PET-P-01	Preform	Solvent Extraction	180.5
PET-P-01	Preform	Total Dissolution	355.7

Method Validation

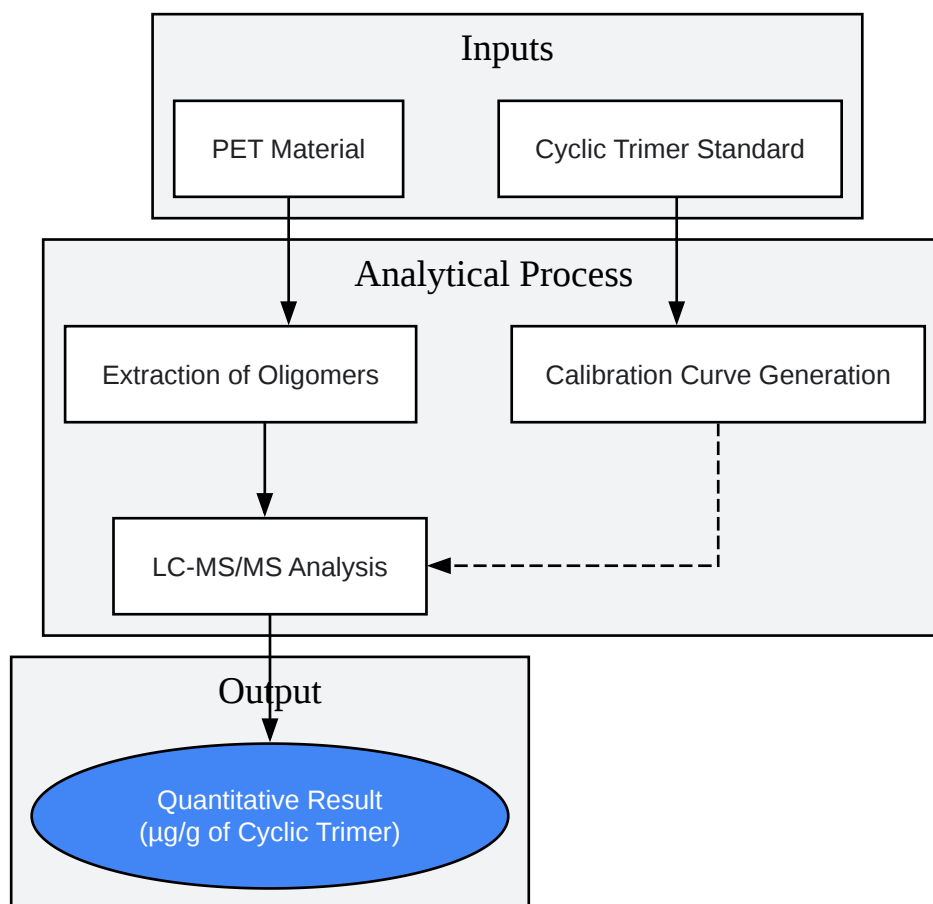
The LC-MS method was validated for linearity, accuracy, and precision. The calibration curve showed excellent linearity over the concentration range of 1-1000 ng/mL with a correlation coefficient (R^2) > 0.99. The recovery of the cyclic trimer from spiked PET samples was in the range of 85-110%, with a relative standard deviation (RSD) of less than 15%, demonstrating good accuracy and precision.[8][9]

Visualizations



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Caption: Experimental workflow for the quantification of cyclic trimer in PET.



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Caption: Logical relationship of the quantification method.

Conclusion

This application note provides a detailed and validated LC-MS method for the quantification of cyclic trimer in polyethylene terephthalate. The described protocols, including two distinct sample preparation techniques, offer a reliable approach for the quality control of PET materials and for assessing the potential migration of these oligomers. The use of UHPLC-qTOF-MS ensures high sensitivity and accurate quantification, making this method suitable for demanding research and industrial applications.

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